molecular formula C9H9BrN4O2S B5336050 2-{[5-(5-BROMO-2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

2-{[5-(5-BROMO-2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

Cat. No.: B5336050
M. Wt: 317.16 g/mol
InChI Key: FBIYWWSHMQCTGT-UHFFFAOYSA-N
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Description

2-{[5-(5-BROMO-2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromo-substituted furan ring, a triazole ring, and a thioacetamide group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(5-BROMO-2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps. One common method starts with the preparation of 5-(5-BROMO-2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOLE-3-THIOL. This intermediate is then reacted with acetamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory methods to ensure higher yields and purity, possibly using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(5-BROMO-2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromo group in the furan ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution could result in a variety of substituted furans.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic applications.

    Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The exact mechanism of action for 2-{[5-(5-BROMO-2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is not well-documented. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromo-furan and triazole rings may facilitate binding to specific sites, while the thioacetamide group could participate in covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    5-(5-BROMO-2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOLE-3-THIOL: This compound is a key intermediate in the synthesis of 2-{[5-(5-BROMO-2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE.

    5-BROMO-2-FURANMETHANOL: Another compound with a bromo-furan ring, used in various organic syntheses.

    4-METHYL-4H-1,2,4-TRIAZOLE-3-THIOL: A triazole derivative with similar structural features.

Uniqueness

What sets this compound apart is its combination of functional groups, which provides a unique set of chemical properties and potential reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[[5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4O2S/c1-14-8(5-2-3-6(10)16-5)12-13-9(14)17-4-7(11)15/h2-3H,4H2,1H3,(H2,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIYWWSHMQCTGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)N)C2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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